
Benzoic acid, 4-(2,2-dicyanoethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(2,2-dicyanoethenyl)-: is an organic compound with the molecular formula C11H6N2O2 It is known for its unique structure, which includes a benzoic acid moiety substituted with a 2,2-dicyanoethenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(2,2-dicyanoethenyl)- typically involves the reaction of 4-formylbenzoic acid with malononitrile. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions generally include the use of a base such as piperidine or pyridine to catalyze the condensation reaction .
Industrial Production Methods: While specific industrial production methods for benzoic acid, 4-(2,2-dicyanoethenyl)- are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 4-(2,2-dicyanoethenyl)- can undergo oxidation reactions, particularly at the benzoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced at the dicyanoethenyl group, potentially forming amine derivatives. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: The aromatic ring of benzoic acid, 4-(2,2-dicyanoethenyl)- can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benzoic acid, 4-(2,2-dicyanoethenyl)- is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound has been explored for its potential as a pharmacophore. It has been studied for its ability to interact with biological targets, potentially leading to the development of new therapeutic agents .
Industry: The compound is used in the development of advanced materials, including polymers and metal-organic frameworks. Its ability to form stable complexes with metals makes it useful in materials science .
Mechanism of Action
The mechanism of action of benzoic acid, 4-(2,2-dicyanoethenyl)- involves its interaction with specific molecular targets. The dicyanoethenyl group can participate in electron-withdrawing interactions, affecting the electronic properties of the molecule. This can influence its binding affinity to biological targets, such as enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- Benzoic acid, 4-(2,2-dicyanoethenyl)-
- 4-(2,2-dicyanoethenyl)benzoic acid
- Methyl 4-(2,2-dicyanoethenyl)benzoate
Uniqueness: Benzoic acid, 4-(2,2-dicyanoethenyl)- is unique due to its specific substitution pattern and the presence of the dicyanoethenyl group. This structural feature imparts distinct electronic properties, making it valuable in various applications, particularly in the development of advanced materials and potential therapeutic agents .
Properties
CAS No. |
15725-53-8 |
|---|---|
Molecular Formula |
C11H6N2O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-(2,2-dicyanoethenyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O2/c12-6-9(7-13)5-8-1-3-10(4-2-8)11(14)15/h1-5H,(H,14,15) |
InChI Key |
KWXWJXVSQZFADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


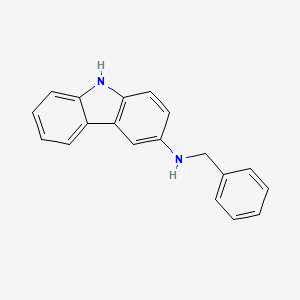
![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)

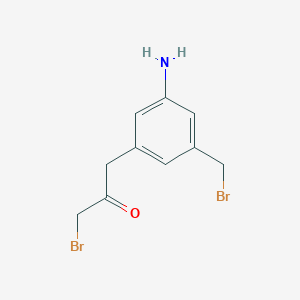
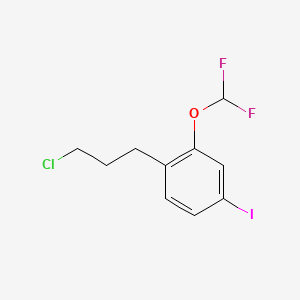
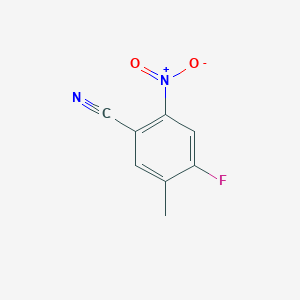
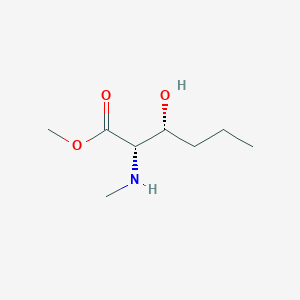

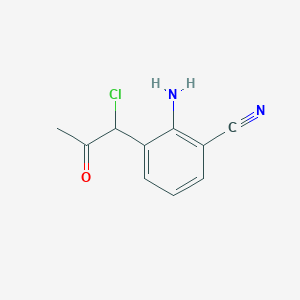
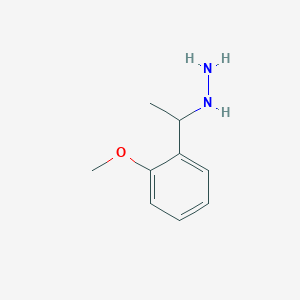
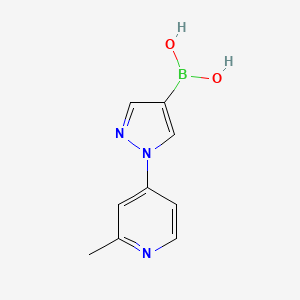
![trans-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B14068798.png)


